molecular formula C13H8BrN5O2S2 B14878754 2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole

2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole

Cat. No.: B14878754
M. Wt: 410.3 g/mol
InChI Key: VTVCSCOQSVMGSB-UHFFFAOYSA-N
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Description

5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) typically involves the nucleophilic substitution of a benzimidazole derivative. One common method involves the reaction of 5-nitro-1H-benzo[d]imidazole with a brominated thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable base.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Scientific Research Applications

5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. The nitro group plays a crucial role in its biological activity, often undergoing bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1H-benzo[d]imidazole: A precursor in the synthesis of the compound.

    2-aminobenzimidazole: Another benzimidazole derivative with similar biological activities.

    5-bromo-1H-benzo[d]imidazole: Shares structural similarities but differs in functional groups.

Uniqueness

5-bromo-6-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups enhances its reactivity and potential as a therapeutic agent.

Properties

Molecular Formula

C13H8BrN5O2S2

Molecular Weight

410.3 g/mol

IUPAC Name

5-bromo-6-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C13H8BrN5O2S2/c14-11-10(17-13-18(11)3-4-22-13)6-23-12-15-8-2-1-7(19(20)21)5-9(8)16-12/h1-5H,6H2,(H,15,16)

InChI Key

VTVCSCOQSVMGSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC3=C(N4C=CSC4=N3)Br

Origin of Product

United States

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